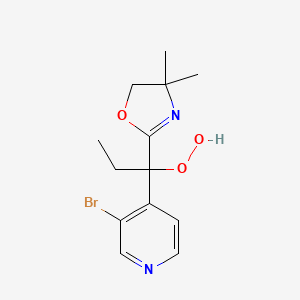
1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl hydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl hydroperoxide is a complex organic compound that features a bromopyridine moiety, an oxazole ring, and a hydroperoxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl hydroperoxide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Bromopyridine Moiety: Starting with pyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling Reactions: The bromopyridine and oxazole intermediates can be coupled using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Introduction of the Hydroperoxide Group:
Industrial Production Methods
Industrial production of such compounds would require optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl hydroperoxide can undergo various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form peroxides or other oxygenated species.
Reduction: Reduction reactions can convert the hydroperoxide group to alcohols or other reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Peroxides, epoxides
Reduction: Alcohols, alkanes
Substitution: Various substituted pyridines
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying oxidative stress and related biological processes.
Medicine: Could be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl hydroperoxide would depend on its specific application. Generally, hydroperoxides can act as oxidizing agents, participating in redox reactions that can affect various molecular targets and pathways. These targets could include enzymes, cellular membranes, and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl peroxide
- 1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl alcohol
Uniqueness
The presence of the hydroperoxide group in 1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl hydroperoxide makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds that lack this group.
Propiedades
Número CAS |
51055-05-1 |
|---|---|
Fórmula molecular |
C13H17BrN2O3 |
Peso molecular |
329.19 g/mol |
Nombre IUPAC |
2-[1-(3-bromopyridin-4-yl)-1-hydroperoxypropyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H17BrN2O3/c1-4-13(19-17,9-5-6-15-7-10(9)14)11-16-12(2,3)8-18-11/h5-7,17H,4,8H2,1-3H3 |
Clave InChI |
NXSDKLSLZVSVBL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(C=NC=C1)Br)(C2=NC(CO2)(C)C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


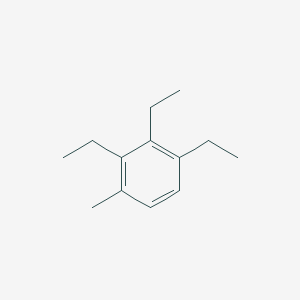
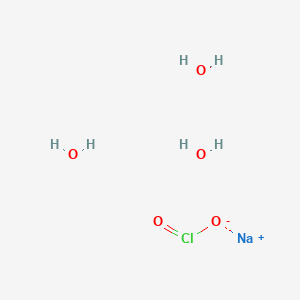
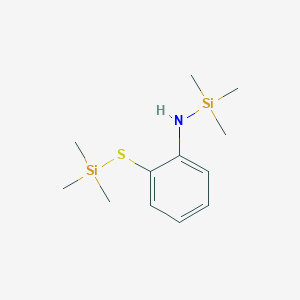
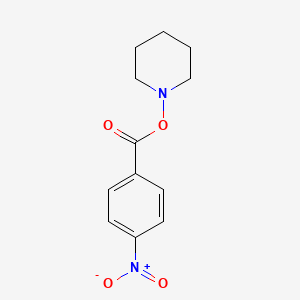
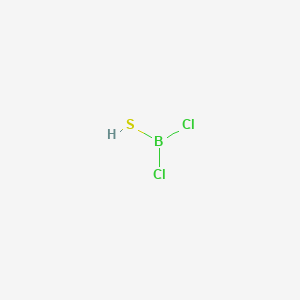

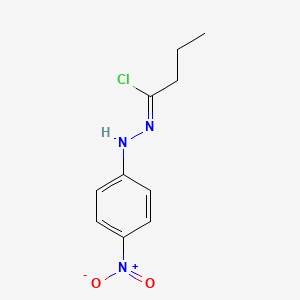
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
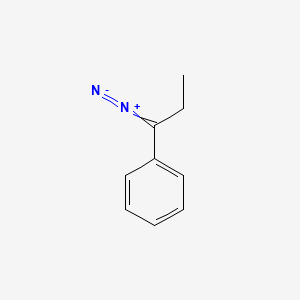
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

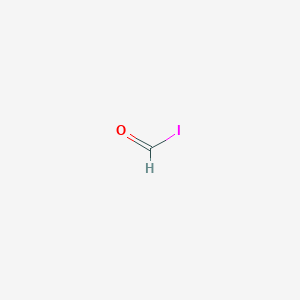
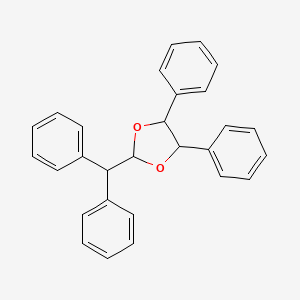
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
